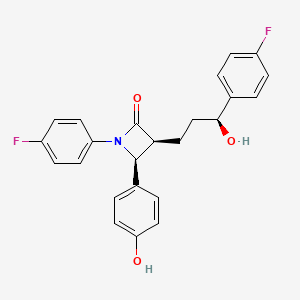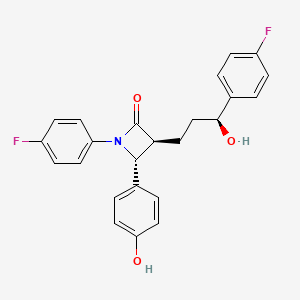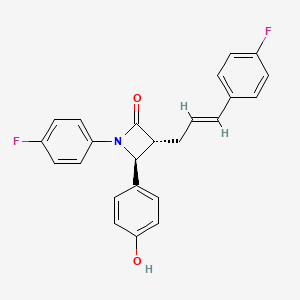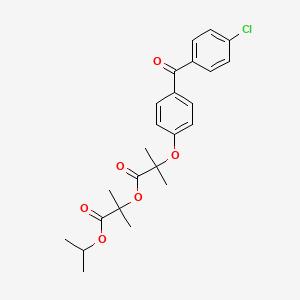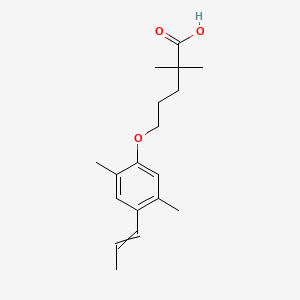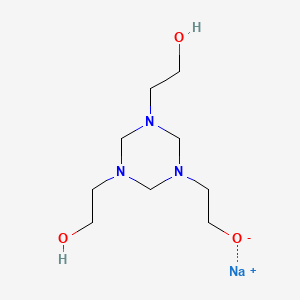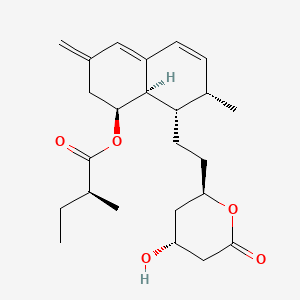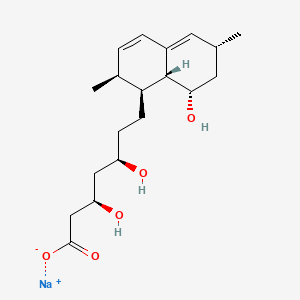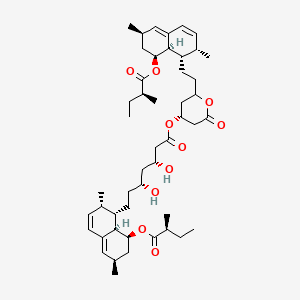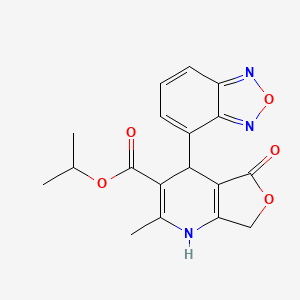
Guanylurea cimetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylurea cimetidine is a compound with the molecular formula C10H18N6OS and a molecular weight of 270.35 . It is also known as dicyanodiamidine, dicyandiamidine, carbamoylguanidine, carbamimidoylurea, amidinourea . It is a potent inhibitor of histamine H2 receptors.
Synthesis Analysis
The synthesis of this compound involves the hydrolytic cleavage of the cyanoguanidino group in cimetidine to give a guanylurea derivative . This reaction was found to proceed quantitatively, as evidenced by HPLC analysis . The rate of hydrolysis was subject to specific acid catalysis .Molecular Structure Analysis
Quantum chemical studies (HF, B3LYP, MP2, G2MP2, and CBS-Q methods) were performed on the medicinally important GU based drugs to identify their stable tautomeric state and to understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis
The reaction of cimetidine with Fenton reagent results in the formation of this compound . The product distribution from the reaction of cimetidine with Fenton reagent clearly simulates the metabolism of cimetidine by the mixed-function oxidase .Physical And Chemical Properties Analysis
The density of this compound is predicted to be 1.38±0.1 g/cm3 . Its pKa value is predicted to be 10.67±0.46 .Wissenschaftliche Forschungsanwendungen
Guanylurea cimetidine, along with other metabolites, has been identified as a product of the reaction of cimetidine with the Fenton reagent, simulating the metabolism of cimetidine by the mixed-function oxidase (Zbaida et al., 1986).
In a study on the metabolism of cimetidine in humans, this compound was observed as one of the hydrolysis products (Mitchell et al., 1982).
The kinetics of hydrolysis of cimetidine, including the formation of a Guanylurea derivative, were studied under acidic conditions, indicating its relevance in drug stability during transit through the stomach (Buur & Bundgaard, 1989).
Guanylurea, as a metabolite of cimetidine, was identified in a liquid-chromatographic procedure for determining cimetidine and its metabolites in serum and urine (Ziemniak et al., 1981).
A comprehensive overview of the use, occurrence, fate, and effects of the antidiabetic drug metformin highlighted Guanylurea as a transformation product found in various aquatic environments (Briones et al., 2016).
Guanylurea was also explored as a component in melt cast explosive formulations, showing its potential application in the field of energetics (Badgujar & Talawar, 2017).
The synthesis, biological activity, and applications of compounds like Guanylureas were summarized in a study, indicating their broader relevance in chemistry and pharmacology (Katritzky et al., 2010).
The health effects of Guanylurea on brown trout were investigated, showing that it did not significantly change health parameters in the tested concentration range, suggesting its relative environmental safety (Jacob et al., 2019).
The environmental fate and effectiveness of water treatment techniques in removing Metformin and Guanylurea from surface water were studied, highlighting their presence in aquatic environments (Scheurer et al., 2012).
The biodegradation of Metformin and Guanylurea by microbial communities was examined, providing insights into their environmental impacts and potential degradation pathways (Poursat et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension this compound, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.
Mode of Action
Cimetidine, and likely this compound, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .
Biochemical Pathways
It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Pharmacokinetics
Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine
Result of Action
The primary result of the action of this compound is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of this compound. Additionally, renal function can significantly impact the clearance of the drug
Biochemische Analyse
Biochemical Properties
The biochemical properties of Guanylurea cimetidine are largely derived from its structure. The compound is a derivative of cimetidine, which is known to interact with various enzymes and proteins .
Molecular Mechanism
It is known that cimetidine, from which this compound is derived, can inhibit certain enzymes and alter gene expression .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Guanylurea cimetidine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "Cimetidine", "Guanylurea", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cimetidine is reacted with guanylurea in the presence of hydrogen chloride to form the intermediate N'-cyano-N-methyl-N'-[(5-methyl-1H-imidazol-4-yl)methyl]guanidine hydrochloride.", "Step 2: The intermediate is then treated with sodium hydroxide and methanol to form the corresponding N'-cyano-N-methyl-N'-[(5-methyl-1H-imidazol-4-yl)methyl]guanidine methiodide.", "Step 3: The methiodide is then treated with sodium hydroxide and ethyl acetate to form Guanylurea cimetidine.", "Step 4: The final product is isolated and purified through recrystallization from water." ] } | |
CAS-Nummer |
52568-80-6 |
Molekularformel |
C10H20Cl2N6OS |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride |
InChI |
InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H |
InChI-Schlüssel |
AERDXOWIMPUTQK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl |
Aussehen |
White Solid |
melting_point |
170-172°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Cimetidine Amide Dihydrochloride; [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



